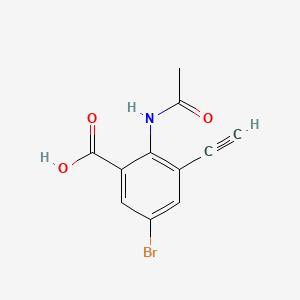
5-Bromo-2-acetamido-3-ethynylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-acetamido-3-ethynylbenzoic acid is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, an acetamido group, and an ethynyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-acetamido-3-ethynylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-acetamidobenzoic acid, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The reaction conditions often include the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-acetamido-3-ethynylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized to form carboxylic acids or reduced to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Coupling Reactions: Palladium catalysts and copper co-catalysts are used in the presence of bases like triethylamine.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alkenes or alkanes.
Coupling Reactions: Products include larger molecules formed by the coupling of the ethynyl group with other aromatic or aliphatic groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-acetamido-3-ethynylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-acetamido-3-ethynylbenzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The ethynyl group can interact with specific amino acid residues, while the acetamido group can form hydrogen bonds with the enzyme’s active site. The bromine atom can also participate in halogen bonding, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-5-bromobenzoic acid: Lacks the ethynyl group, making it less versatile in coupling reactions.
3-Acetamido-5-bromobenzoic acid: The position of the acetamido group is different, affecting its reactivity and interaction with biological targets.
2-Acetamido-3-ethynylbenzoic acid: Lacks the bromine atom, reducing its potential for substitution reactions.
Uniqueness
5-Bromo-2-acetamido-3-ethynylbenzoic acid is unique due to the presence of both the bromine atom and the ethynyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H8BrNO3 |
|---|---|
Molekulargewicht |
282.09 g/mol |
IUPAC-Name |
2-acetamido-5-bromo-3-ethynylbenzoic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-3-7-4-8(12)5-9(11(15)16)10(7)13-6(2)14/h1,4-5H,2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
LAIAGQPXIVGEJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1C(=O)O)Br)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


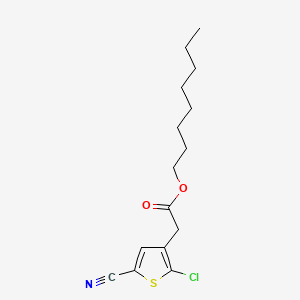
![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)


![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)
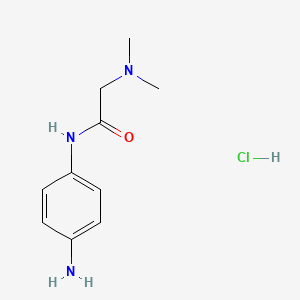
![3-[(Difluoromethoxy)methyl]aniline](/img/structure/B13470578.png)
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B13470585.png)
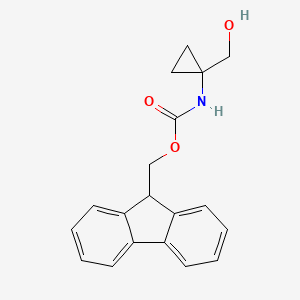
![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol](/img/structure/B13470601.png)
![Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate](/img/structure/B13470616.png)
![[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid](/img/structure/B13470621.png)
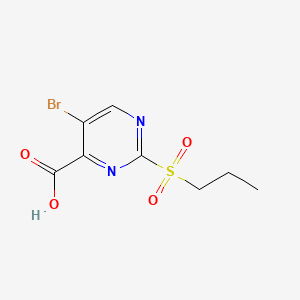
![cyanomethyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13470639.png)
